CAS number and identifiers for 3-Methoxy-4-(difluoromethoxy)acetophenone
CAS number and identifiers for 3-Methoxy-4-(difluoromethoxy)acetophenone
The following technical guide details the chemical identity, synthesis, and applications of 3-Methoxy-4-(difluoromethoxy)acetophenone , a critical intermediate in the development of phosphodiesterase (PDE) inhibitors.
Content Type: Technical Monograph & Protocol Guide Subject: Chemical Identity, Synthesis, and Pharmaceutical Applications CAS Registry Number: 101975-20-6[1][2]
Executive Summary
3-Methoxy-4-(difluoromethoxy)acetophenone is a specialized fluorinated building block used primarily in medicinal chemistry.[1] It serves as the core scaffold for the synthesis of Zardaverine , a dual phosphodiesterase 3 and 4 (PDE3/4) inhibitor investigated for the treatment of asthma and congestive heart failure. Its structural significance lies in the difluoromethoxy (-OCHF₂) group, a lipophilic hydrogen bond donor/acceptor that modulates metabolic stability and bioavailability compared to non-fluorinated analogs.
Chemical Identity & Identifiers
The following data establishes the unique chemical fingerprint of the compound for regulatory and procurement verification.
| Identifier Type | Value | Verification Notes |
| CAS Number | 101975-20-6 | Primary registry key.[1] |
| IUPAC Name | 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethanone | Standard nomenclature.[1] |
| Common Synonyms | 4'-Difluoromethoxy-3'-methoxyacetophenone; Acetovanillone difluoromethyl ether | Used in patent literature.[1] |
| Molecular Formula | C₁₀H₁₀F₂O₃ | - |
| Molecular Weight | 216.18 g/mol | - |
| SMILES | COc1cc(C(C)=O)ccc1OC(F)F | Useful for cheminformatics. |
| InChI Key | GIGWRVLNOYPOIT-UHFFFAOYSA-N | Unique hashed identifier. |
Physical Properties[3][4][5][6]
-
Appearance: White to off-white crystalline solid.[1]
-
Melting Point: 68–70 °C (Lit. value for purified intermediate).
-
Solubility: Soluble in dichloromethane, ethyl acetate, and methanol; sparingly soluble in water.
Structural Analysis & Pharmacophore Logic
The compound is an acetophenone derivative characterized by two ether functionalities on the phenyl ring:[1]
-
3-Methoxy Group (-OCH₃): Provides electron-donating character via resonance, influencing the reactivity of the aromatic ring and interacting with binding pockets in target enzymes (e.g., PDE active sites).[1]
-
4-Difluoromethoxy Group (-OCHF₂): This is the critical pharmacophore.[1]
-
Bioisosterism: The -OCHF₂ group acts as a lipophilic bioisostere for a hydroxyl (-OH) or methoxy (-OCH₃) group but with altered hydrogen bonding capability (the CF₂ proton is a weak H-bond donor).[1]
-
Metabolic Blockade: The presence of fluorine atoms prevents rapid O-dealkylation at the para-position, significantly extending the half-life of derived drugs compared to their non-fluorinated counterparts.[1]
-
Synthesis & Reaction Protocols
The synthesis of 3-Methoxy-4-(difluoromethoxy)acetophenone typically proceeds via the difluoromethylation of Acetovanillone (4-Hydroxy-3-methoxyacetophenone).[1] This reaction requires careful control of base strength and temperature to prevent carbene polymerization.
Core Synthesis Workflow (Acetovanillone Route)
Reaction Type: O-Difluoromethylation via Difluorocarbene (:CF₂) mechanism.
Reagents:
-
Reagent: Chlorodifluoromethane (Freon-22) or Sodium chlorodifluoroacetate (solid source of :CF₂)[1]
-
Base: Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile[1]
Step-by-Step Protocol
-
Preparation: Charge a reaction vessel with Acetovanillone (1.0 eq) and anhydrous DMF (5-10 volumes).
-
Base Addition: Add Potassium Carbonate (2.5 eq). The mixture is stirred to ensure deprotonation of the phenol.
-
Difluoromethylation:
-
Gas Method:[1] Heat the mixture to 60–80 °C and bubble Chlorodifluoromethane gas slowly through the solution.
-
Solid Reagent Method: Add Sodium chlorodifluoroacetate (1.5–2.0 eq) portion-wise at 90–100 °C. This reagent thermally decomposes to release difluorocarbene in situ.
-
-
Quench & Workup: Pour the reaction mixture into ice-water. The product typically precipitates.
-
Extraction: If no precipitate forms, extract with Ethyl Acetate (3x). Wash organics with brine and dry over Na₂SO₄.
-
Purification: Recrystallize from petroleum ether/ethyl acetate or purify via silica gel flash chromatography (Hexane:EtOAc gradient) to yield the target acetophenone.
Visualization: Synthesis Pathway
The following diagram illustrates the conversion of Acetovanillone to the target compound and its subsequent conversion to Zardaverine.
Caption: Synthetic route from Acetovanillone to Zardaverine via the key intermediate CAS 101975-20-6.[1]
Applications in Drug Development
This acetophenone is a "divergent intermediate," meaning it can be derivatized into various heterocyclic scaffolds.
A. Synthesis of Zardaverine
The primary industrial application is the synthesis of Zardaverine (CAS 101975-10-4) .
-
Mechanism: The acetyl group of the acetophenone undergoes an aldol-like condensation with glyoxylic acid, followed by cyclization with hydrazine.[1]
-
Result: Formation of a pyridazinone ring, yielding 6-[4-(difluoromethoxy)-3-methoxyphenyl]pyridazin-3(2H)-one.[1][4]
B. General PDE Inhibitor Design
Researchers use this scaffold to explore Structure-Activity Relationships (SAR) for PDE4 inhibitors. The 3-methoxy-4-difluoromethoxy motif mimics the catecholic binding observed in Rolipram but with superior metabolic stability.[1]
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon).
-
Disposal: Fluorinated organic compounds require high-temperature incineration with scrubber systems to manage HF generation.[1]
References
-
Beilstein Registry . Reaction of Acetovanillone with Chlorodifluoromethane. Beilstein/Reaxys Database Record for CAS 101975-20-6.[1]
-
Schudt, C., et al. (1991). Zardaverine: a new selective PDE III/IV inhibitor.
-
PubChem Database . Compound Summary for Zardaverine Precursors. National Library of Medicine.
-
Matassa, V. G., et al. (1990). Synthesis and activity of PDE inhibitors. Journal of Medicinal Chemistry.
Sources
- 1. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 2. 101975-20-6|1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethanone|1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethanone|-范德生物科技公司 [bio-fount.com]
- 3. 498-02-2|1-(4-Hydroxy-3-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]
- 4. ZARDAVERINE | 101975-10-4 [chemicalbook.com]
